molecular formula C17H18FN7O2S B2476941 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine CAS No. 1021227-59-7

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine

Cat. No. B2476941
M. Wt: 403.44
InChI Key: OQJVFFZFBOXSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a useful research compound. Its molecular formula is C17H18FN7O2S and its molecular weight is 403.44. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives, including compounds like 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine, are significant in medicinal chemistry. A study by Balaraju, Kalyani, and Laxminarayana (2019) synthesized and analyzed a similar compound, demonstrating its potential in therapeutic applications through docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).

Serotonin Antagonists

Research by Andersen et al. (1992) on substituted 3-(4-fluorophenyl)-1H-indoles, structurally related to the compound , showed their effectiveness as serotonin 5-HT2 antagonists. These compounds could provide insights into developing similar serotonin antagonists (Andersen et al., 1992).

Dopamine and Serotonin Receptor Studies

Perregaard et al. (1992) synthesized a series of 1-(4-fluorophenyl)-1H-indoles with applications in understanding dopamine D-2 and serotonin 5-HT2 receptor affinity. This research contributes to the understanding of receptor interactions for compounds like 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine (Perregaard et al., 1992).

Radioactive Tracing in Dopamine Receptors

Eskola et al. (2002) focused on synthesizing a compound for imaging dopamine D4 receptors, highlighting the potential of similar compounds in diagnostic imaging and receptor studies (Eskola et al., 2002).

Crystal and Molecular Structure Analysis

Research by Oezbey et al. (1998) and Kavitha et al. (2014) on compounds structurally related to 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine provides insight into their crystal and molecular structures, which is crucial for understanding their pharmacological properties (Oezbey et al., 1998); (Kavitha et al., 2014).

Synthesis and Biological Evaluation

Studies on the synthesis and biological evaluation of structurally similar compounds contribute to understanding the therapeutic potential of piperazine derivatives. These evaluations include examining their antimicrobial and anticonvulsant activities, as seen in the research by Patel et al. (2012) and Obniska et al. (2012) (Patel et al., 2012); (Obniska et al., 2012).

properties

IUPAC Name

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O2S/c18-14-3-1-4-15(11-14)25-17(20-21-22-25)13-23-7-9-24(10-8-23)28(26,27)16-5-2-6-19-12-16/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJVFFZFBOXSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine

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